molecular formula C18H17NO2S2 B2486595 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1797964-68-1

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2486595
CAS No.: 1797964-68-1
M. Wt: 343.46
InChI Key: IJQCDWPXQMYORR-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by the presence of thiophene rings and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the reaction of a thiophene derivative with a hydroxyphenyl compound under controlled conditions to form the hydroxyphenyl intermediate.

    Acetylation: The intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated intermediate undergoes a coupling reaction with another thiophene derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(hydroxy(phenyl)methyl)furan-2-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with furan rings instead of thiophene.

    N-((5-(methoxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both hydroxyphenyl and thiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-17(11-14-7-4-10-22-14)19-12-15-8-9-16(23-15)18(21)13-5-2-1-3-6-13/h1-10,18,21H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQCDWPXQMYORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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